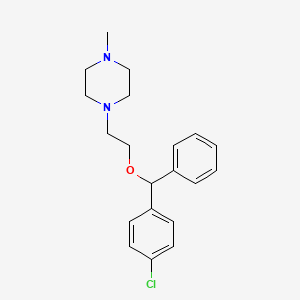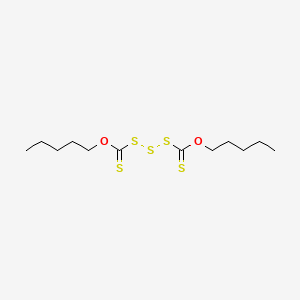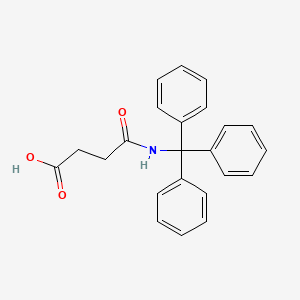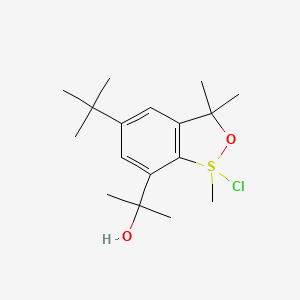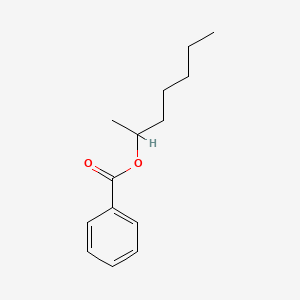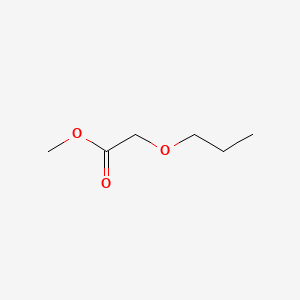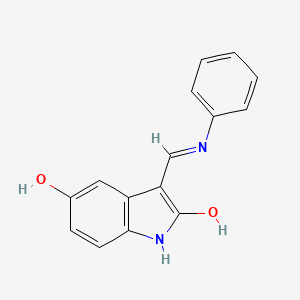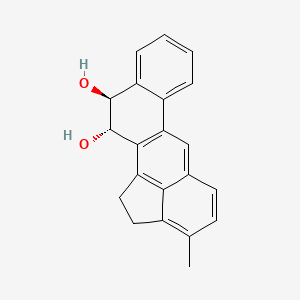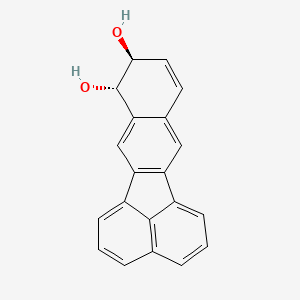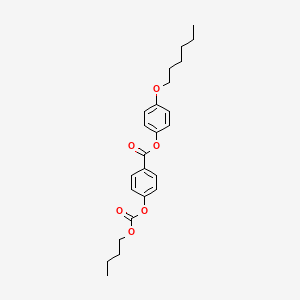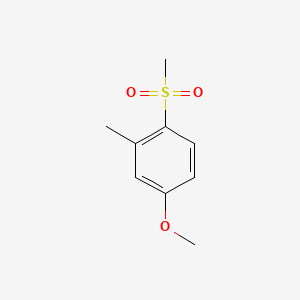
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is an organic compound with the molecular formula C9H12O3S It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 4-methoxy-2-methylbenzene.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. This can be done using reagents like methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The temperature is maintained at a moderate level, typically around 0-25°C, to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methyl-1-(methylthio)benzene.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl groups.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific chemical properties.
Agrochemicals: Potential use in the synthesis of herbicides or pesticides.
Mecanismo De Acción
The mechanism by which Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy and methyl groups can modulate the compound’s hydrophobicity and electronic properties, affecting its reactivity and stability.
Comparación Con Compuestos Similares
Benzene, 4-methoxy-2-methyl-1-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(sulfonyl)-: Contains a sulfonyl group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group.
Uniqueness: Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
124052-66-0 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O3S/c1-7-6-8(12-2)4-5-9(7)13(3,10)11/h4-6H,1-3H3 |
Clave InChI |
FCFWGOXRVWSOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
